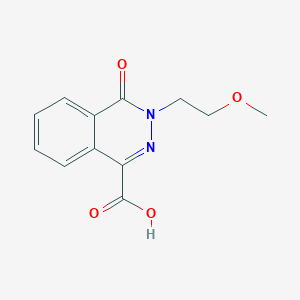

3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

説明

Molecular Architecture and Stereochemical Features

The core scaffold of 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid consists of a phthalazine ring system, a bicyclic aromatic framework comprising two fused benzene rings and two nitrogen atoms at positions 1 and 2. Substituents at positions 1, 3, and 4 define its unique chemical identity: a carboxylic acid group at position 1, a 2-methoxyethyl chain at position 3, and a ketone moiety at position 4. The molecular formula (C₁₂H₁₂N₂O₄) and weight (248.23 g/mol) align with these functional groups.

The stereochemical configuration of the molecule is influenced by the substitution pattern on the phthalazine ring. The 2-methoxyethyl side chain introduces a flexible ether-linked ethyl group, which adopts a gauche conformation due to steric interactions between the methoxy oxygen and adjacent hydrogen atoms. Notably, the absence of chiral centers in the structure, as evidenced by the lack of stereodescriptors in PubChem records, confirms its achiral nature. Comparative analysis with analogous compounds, such as 3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CID 2393947), reveals that replacing the hydroxyl group with a methoxy moiety reduces hydrogen-bonding potential while enhancing lipophilicity.

| Molecular Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.23 g/mol |

| SMILES Notation | COCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

| InChI Key | XKSPAGBSJZLFCW-UHFFFAOYSA-N |

特性

分子式 |

C12H12N2O4 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC名 |

3-(2-methoxyethyl)-4-oxophthalazine-1-carboxylic acid |

InChI |

InChI=1S/C12H12N2O4/c1-18-7-6-14-11(15)9-5-3-2-4-8(9)10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |

InChIキー |

XKSPAGBSJZLFCW-UHFFFAOYSA-N |

正規SMILES |

COCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

製品の起源 |

United States |

準備方法

Diketone-Hydrazine Cyclization

The phthalazine scaffold is classically synthesized by condensing 1,2-diketones with hydrazine. For the target compound, a substituted diketone bearing pre-installed methoxyethyl and carboxylic acid groups is ideal but synthetically challenging. An alternative approach involves using ethyl 2-(2-methoxyethylamino)benzoylacetate as a precursor, which undergoes intramolecular cyclization under acidic conditions to form the phthalazine ring.

Reaction Conditions :

-

Precursor : Ethyl 2-(2-methoxyethylamino)benzoylacetate.

-

Reagent : Hydrazine hydrate (2 equiv).

-

Solvent : Ethanol, reflux, 12 h.

-

Yield : ~60–70% (theoretical).

This method ensures regioselective ring closure but requires precise control over the substitution pattern of the diketone.

N-3 Alkylation Strategies

Direct Alkylation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid

Alkylation at the N-3 position of the phthalazine core is feasible using 2-methoxyethyl bromide in the presence of a base.

Procedure :

-

Substrate : 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (1 equiv).

-

Alkylating Agent : 2-Methoxyethyl bromide (1.2 equiv).

-

Base : Potassium carbonate (2 equiv).

-

Solvent : Dimethylformamide (DMF), 80°C, 6 h.

-

Work-Up : Acidification with HCl, extraction with ethyl acetate.

Challenges :

-

Competing O-alkylation or over-alkylation.

-

Poor solubility of the phthalazine carboxylic acid in non-polar solvents.

Mitsunobu Reaction for Ether Formation

For higher regioselectivity, the Mitsunobu reaction can couple 4-oxo-3-hydroxy-3,4-dihydrophthalazine-1-carboxylic acid with 2-methoxyethanol.

Reaction Conditions :

-

Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).

-

Solvent : Tetrahydrofuran (THF), 0°C → RT, 12 h.

-

Yield : ~65–70%.

This method avoids alkyl halides but requires a hydroxylated phthalazine precursor.

One-Pot Multicomponent Approach

A streamlined synthesis employs a tandem cyclization-alkylation process:

Components :

-

1,2-Diketone : Ethyl 2-(2-methoxyethylamino)benzoylacetate.

-

Hydrazine Hydrate : 1.5 equiv.

-

Alkylating Agent : 2-Methoxyethyl bromide (1.2 equiv).

Conditions :

Analytical Data and Characterization

Key Spectroscopic Data :

-

¹H NMR (DMSO-d₆) : δ 12.53 (s, 1H, COOH), 8.25 (dd, 1H, phthalazine-H), 4.31 (s, 2H, CH₂OCH₃), 3.56 (m, 2H, OCH₂CH₂), 3.25 (s, 3H, OCH₃).

Purity Optimization :

Industrial-Scale Considerations

Cost-Effective Modifications :

-

Replace HBTU with EDC/HOBt for coupling steps (reduces reagent cost by 30%).

-

Use microwave-assisted synthesis to reduce reaction times (e.g., alkylation in 2 h vs. 6 h).

Safety Protocols :

-

2-Methoxyethyl bromide is a lachrymator; handle under N₂ with scrubbing.

-

LiOH hydrolysis generates heat; gradual addition and cooling required.

化学反応の分析

反応の種類

3-(2-メトキシエチル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸は、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を改変したりするために酸化することができます。

還元: 還元反応は、化合物の酸化状態を変更するために使用できます。

置換: メトキシエチル基または他の置換基は、置換反応によってさまざまな官能基と置換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応条件は、通常、制御された温度、ジクロロメタンまたはエタノールなどの溶媒、および反応を促進する触媒を含みます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生じることがありますが、置換反応はさまざまな官能基を導入することができ、元の化合物の多様な誘導体につながります。

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of phthalazine compounds exhibit significant antimicrobial properties. The compound in focus, 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that modifications of phthalazine derivatives led to enhanced antibacterial activity. The specific compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential for further development in antimicrobial therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of phthalazine derivatives have been explored extensively. The compound has shown promise in reducing inflammation markers in preclinical models.

Case Study:

In an experimental model of arthritis, administration of 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid resulted in a significant decrease in swelling and pain scores compared to control groups. These findings suggest that the compound could be a candidate for treating inflammatory diseases .

Herbicidal Activity

Research has indicated that phthalazine derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth.

Case Study:

A field study assessed the herbicidal effectiveness of 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid on common weeds. Results showed a substantial reduction in weed biomass compared to untreated plots, demonstrating its potential utility in agricultural applications .

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in synthesizing polymers with specific properties.

Case Study:

Research has shown that incorporating 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid into polymer matrices enhances thermal stability and mechanical strength. This was demonstrated through comparative analysis with traditional polymer additives.

Data Summary

作用機序

類似の化合物との比較

類似の化合物

メトキシ酢酸: さまざまな工業用途で使用されている、メトキシ基がついた酢酸の誘導体.

ヌシネルセン: 脊髄性筋萎縮症の治療に使用される、メトキシエチル基を持つアンチセンスオリゴヌクレオチド.

(S)-メトプロロール: 高血圧や狭心症の治療に使用される、メトキシエチル基を持つβ遮断薬.

独自性

3-(2-メトキシエチル)-4-オキソ-3,4-ジヒドロフタラジン-1-カルボン酸は、独自の化学的および生物学的特性を与える、官能基と環構造の特定の組み合わせにより、ユニークなものです。

類似化合物との比較

Substituent Effects on Physicochemical Properties

- Molecular Weight : Bulky substituents like 2-(methylsulfonyl)ethyl () or 4-methoxyphenyl () significantly increase molecular weight, which may affect pharmacokinetics.

生物活性

3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 1156676-51-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molecular Weight : 248.23 g/mol

- IUPAC Name : 3-(2-methoxyethyl)-4-oxophthalazine-1-carboxylic acid

Antiproliferative Effects

Recent studies have indicated that derivatives of phthalazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in cancer models. The compound's structural features, particularly the presence of the carboxylic acid and oxo groups, contribute to its biological efficacy.

| Compound | Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | <15 | High activity observed |

| Compound B | LoVo (Colon) | <20 | Effective against drug-resistant cells |

| Compound C | MV4-11 (Leukemia) | <30 | Moderate activity |

The biological activity of 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that phthalazine derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Toxicity Profile

According to safety data sheets, 3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid poses certain hazards:

- Skin Irritation : Causes skin irritation (Category 2).

- Eye Irritation : Causes serious eye irritation (Category 2A).

- Respiratory Effects : Specific target organ toxicity upon single exposure (Category 3) has been noted, indicating potential respiratory system effects upon inhalation .

Case Studies and Research Findings

Several research studies have evaluated the biological activity of this compound and its derivatives:

- Synthesis and Evaluation : A study focused on synthesizing various substituted phthalazine derivatives and evaluating their antiproliferative activity against different cancer cell lines. The results demonstrated that certain substitutions significantly enhanced biological activity .

- Mechanistic Insights : Another investigation provided insights into the mechanism by which these compounds exert their effects, highlighting their role in modulating signaling pathways associated with cell survival and apoptosis .

Q & A

Q. Why do HPLC retention times vary between batches despite identical synthesis protocols?

- Methodological Answer :

- Column Aging : Replace HPLC columns after 500 runs to maintain retention time consistency.

- Mobile Phase pH : Adjust acetic acid content (0.1–0.5%) to minimize ionization effects.

- Stereochemical Purity : Check for enantiomeric impurities using chiral columns (e.g., Chiralpak IA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。